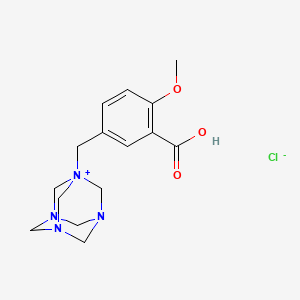

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with carboxy and methoxy groups, and a tetraazaadamantane core

Vorbereitungsmethoden

The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The benzyl group allows for electrophilic and nucleophilic substitution reactions, where common reagents include halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of advanced materials, including catalysts and nanomaterials.

Wirkmechanismus

The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can be compared with similar compounds such as:

4-Hydroxybenzyl alcohol: Known for its antioxidant properties and used in drug delivery systems.

4-Hydroxy-4-biphenylcarboxylic acid: Utilized in diagnostic assays and manufacturing.

4-Methoxybenzaldehyde: Employed in the synthesis of various organic compounds and as a fragrance ingredient.

The uniqueness of this compound lies in its tetraazaadamantane core, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Biologische Aktivität

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (CAS: 748134-95-4) is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity against tumor cells, antimicrobial effects, and possible mechanisms of action.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. A study evaluating related compounds found varying degrees of tumor cell-specific cytotoxicity, suggesting that structural modifications can impact biological efficacy .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 6,8-Dichloro-3-formylchromone | MCF-7 | 5.0 | |

| SMART-H | PC-3 | 0.9 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Helicobacter pylori and other bacterial strains .

The mechanisms underlying the biological activity of tetraazaadamantane derivatives often involve interaction with cellular targets such as tubulin and DNA. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may exert similar effects.

Case Study 1: Anticancer Efficacy

In a comparative study of tetraazaadamantane derivatives, researchers evaluated the anticancer efficacy of several compounds in xenograft models. The results indicated that compounds with structural similarities to this compound demonstrated significant tumor reduction rates without notable toxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Helicobacter pylori. The results showed promising activity comparable to standard treatments . Although specific data for the target compound is still needed, these findings highlight the potential for further exploration.

Eigenschaften

IUPAC Name |

2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHRNFVBYFLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.